Guanidine, monobenzoate

Catalog No.
S15786799
CAS No.
26739-54-8
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine, monobenzoate

CAS Number

26739-54-8

Product Name

Guanidine, monobenzoate

IUPAC Name

benzoic acid;guanidine

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C7H6O2.CH5N3/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H5,2,3,4)

InChI Key

DNOSZYUZVCJLMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(=N)(N)N

Guanidine, monobenzoate is a compound formed from the reaction of guanidine and benzoic acid, resulting in the formation of guanidinium benzoate. This compound consists of a guanidine cation, which is a derivative of guanidine, and a benzoate anion. The structure can be represented as C6H5COOC(N)2H5\text{C}_6\text{H}_5\text{COO}^-\text{C}(N)_{2}\text{H}_5. Guanidine itself is characterized by its strong basicity, while the benzoate group introduces unique properties due to its aromatic structure.

Due to the functional groups present. Some notable reactions include:

  • Protonation Reactions: Guanidinium compounds can act as Brønsted acids or bases, facilitating proton transfer in various organic reactions .
  • Complex Formation: It can form complexes with other molecules, such as metal ions, which can alter its reactivity and stability .
  • Catalytic Reactions: As a catalyst, guanidine derivatives are involved in asymmetric synthesis and enantioselective reactions .

Guanidine derivatives have shown significant biological activity. For instance, they exhibit:

  • Anti-inflammatory Properties: Compounds like mercaptoethylguanidine, related to guanidine, inhibit nitric oxide synthase and reduce oxidative stress .
  • Neuroprotective Effects: Some guanidines are studied for their potential neuroprotective roles in conditions associated with oxidative stress and inflammation.
  • Antimicrobial Activity: Certain derivatives demonstrate antibacterial properties, making them candidates for pharmaceutical applications.

The synthesis of guanidine, monobenzoate typically involves the neutralization of guanidine with benzoic acid. Here are some methods:

  • Direct Neutralization:
    • Mix aqueous solutions of guanidine and benzoic acid.
    • Evaporate the solvent to obtain solid guanidinium benzoate.
  • Salt Formation:
    • React solid guanidine with benzoic acid under controlled conditions to form the salt directly.
  • Alkylation Methods:
    • Various alkylation techniques can be employed to modify the guanidine structure before reacting with benzoic acid .

Guanidine, monobenzoate finds applications in several fields:

  • Catalysis: Used as a catalyst in organic synthesis due to its ability to stabilize transition states.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.
  • Biochemical Research: Employed in studies involving enzyme inhibition and metabolic pathways.

Guanidine, monobenzoate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Guanidine ThiocyanateGuanidine derivativeStrong protein denaturant; used in molecular biology
Guanidinium CarbonateGuanidinium saltUsed in organic synthesis; less soluble than benzoate
BenzamidineAmidine derivativeKnown for its protease inhibition properties
Guanidinium AcetateGuanidinium saltCommonly used in biochemistry; less basic than benzoate

Guanidine, monobenzoate is unique due to the aromatic nature of the benzoate group, which influences its solubility and reactivity compared to other guanidine derivatives.

Physical Description

Solid; [ECHA REACH Registrations]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

181.085126602 g/mol

Monoisotopic Mass

181.085126602 g/mol

Heavy Atom Count

13

General Manufacturing Information

Guanidine, benzoate (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2024

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